1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)8-2-1-4-14(8)9-7-3-5-17-10(7)13-6-12-9/h3,5-6,8H,1-2,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHAQGRGDHJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=CSC3=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often require heating the reactants to facilitate the cyclization process. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Core Thieno[2,3-d]pyrimidine Formation
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions involving aminothiophene derivatives and carbonyl reagents:
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Formamide/Ammonium Formate Condensation : Aminothiophene substrates react with formamide under high temperatures (e.g., 150°C) to form thieno[2,3-d]pyrimidin-4(3H)-ones (76–97% yields) .
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Cyanide-Based Cyclization : Conversion of cyanothiophene derivatives to amides followed by cyclization with formic acid or formamide yields unsubstituted thienopyrimidinones .
Substituent Attachment
The pyrrolidine-2-carboxylic acid group may be introduced via:
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Amide Coupling : Activation of the carboxylic acid (e.g., using 1,1′-carbonyldiimidazole (CDI) or EDCI.HCl) followed by reaction with amines or amine-containing rings .
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Nucleophilic Substitution : If the thienopyrimidine core bears a leaving group (e.g., halogen), substitution with a pyrrolidine-2-carboxylate nucleophile could occur .
Key Functional Groups
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Thieno[2,3-d]pyrimidine Core : Contains nitrogen and sulfur atoms, enabling:
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Pyrrolidine-2-carboxylic Acid : Offers sites for esterification, amidation, or decarboxylation .
Transformations
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Amide Formation
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Alkylation
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Reductive/Catalytic Reactions
Stability and Reactivity
Biological Implications
While no direct biological data exists for this compound, related thienopyrimidines exhibit:
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Antimicrobial Activity : Broad-spectrum inhibition via enzyme interactions (e.g., TrmD from Pseudomonas aeruginosa) .
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Kinase Inhibition : Selective CK2 inhibition observed in substituted thienopyrimidine derivatives .
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Anticancer Potential : Cytotoxicity against human cancer cell lines (e.g., HCT116, PC-6) .
Reaction Conditions and Yields
Scientific Research Applications
Scientific Research Applications
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid has several notable applications:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its unique structure allows it to interact with specific molecular targets, which may inhibit certain enzymes involved in tumor growth and inflammation.
Case Study: Anticancer Activity
A comparative study on thienopyrimidine derivatives showed that similar compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating significant anticancer potential. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 (Lung) | 50 |
| Compound B | HeLa (Cervical) | 30 |
| This compound | MCF7 (Breast) | 25 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. Research indicates that it may interfere with cellular signaling pathways critical for cell survival and proliferation.
Material Science
In addition to its medicinal applications, this compound can serve as a building block for synthesizing more complex molecules. Its unique chemical structure makes it suitable for developing new materials or as a catalyst in various chemical reactions.
Uniqueness
The combination of a thienopyrimidine core with a pyrrolidine carboxylic acid moiety provides distinct chemical and biological properties that enhance its potential applications in drug development and material science.
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) 1-(6-Iodo-2-phenylthieno[2,3-d]pyrimidin-4-yl)-L-proline
- Molecular Formula : C₁₇H₁₄IN₃O₂S (vs. C₁₁H₁₁N₃O₂S for the parent compound).
- Key Differences: Incorporation of an iodine atom at position 6 and a phenyl group at position 2 of the thienopyrimidine ring.
- Activity : This derivative showed improved binding affinity in preliminary docking studies, likely due to steric and electronic effects of the substituents .
(b) 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic Acid
- Molecular Formula : C₁₂H₁₃N₃O₂S.
- Key Differences : A methyl group at position 6 instead of hydrogen. This modification reduces steric hindrance compared to iodine but increases metabolic stability.
Heterocycle-Swapped Analogues
(a) Substituted (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino Compounds
- Core Structure: Replaces the thiophene ring in thieno[2,3-d]pyrimidine with a pyrrole (pyrrolo[2,3-d]pyrimidine).
- Activity : These compounds exhibit JAK1 inhibitory activity, underscoring the impact of heterocycle choice on target specificity. The pyrrolo analog’s nitrogen-rich structure facilitates stronger hydrogen bonding with kinase domains .
Functionalized Derivatives
(a) Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid
- Synthesis: Prepared via 1,1’-carbonyldiimidazole-mediated acylation of 2- or 4-aminopyridines, achieving >85% yields .
- Activity: Demonstrated broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), outperforming non-pyridyl analogs. The pyridine moiety enhances membrane penetration and target engagement .
Data Tables
Table 1. Structural and Activity Comparison of Key Analogues
Key Research Findings
Electron-Withdrawing Effects: The carboxyl group at the thienopyrimidine ring enhances reactivity during acylation, enabling efficient synthesis of amide derivatives .
Substituent Impact : Bulky groups (e.g., iodine, phenyl) improve target binding but may reduce solubility. Smaller groups (e.g., methyl) balance stability and bioavailability .
Heterocycle Dependence: Thieno vs. pyrrolo cores dictate target pathways—antimicrobial vs. kinase inhibition—highlighting scaffold versatility .
Biological Activity
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H11N3O2S. Its unique structure combines a thienopyrimidine core with a pyrrolidine carboxylic acid moiety, which contributes to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Weight : 249.29 g/mol
- IUPAC Name : 1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxylic acid
- SMILES : C1CC(N(C1)C2=C3C=CSC3=NC=N2)C(=O)O
The biological activity of 1-{Thieno[2,3-d]pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various molecular targets. Research suggests that it may inhibit specific enzymes or interfere with cellular signaling pathways. For instance, it has been noted for its potential as an inhibitor of certain protein kinases involved in cancer progression and inflammation.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to thienopyrimidine derivatives. Notably, these compounds have shown promise in inhibiting tyrosine kinases that are crucial for tumor growth and survival. A comparative study indicated that derivatives similar to 1-{Thieno[2,3-d]pyrrolidine-2-carboxylic acid exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity (Table 1).
Anti-inflammatory Effects
Research has also indicated that this compound may exhibit anti-inflammatory properties through the inhibition of phosphodiesterases (PDEs). PDE inhibitors are known to modulate inflammatory responses and have been investigated for their effects on asthma and other inflammatory conditions. In vivo studies demonstrated that related compounds reduced airway hyperreactivity in animal models, suggesting therapeutic potential for respiratory diseases (Table 2).
| Compound | Effect | Model | Reference |
|---|---|---|---|
| PDE-423 | Reduced airway hyperreactivity | Ovalbumin-induced asthma | |
| Compound X | Decreased eosinophil activity | Lipopolysaccharide-induced inflammation |
Case Studies
A notable case study involved the synthesis and evaluation of thienopyrimidine derivatives for their anticancer activities. The synthesized compounds were tested against various cancer cell lines, with significant findings indicating that certain derivatives induced apoptosis through upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 (Figure 1).
Figure 1: Mechanism of Apoptosis Induction
Mechanism of Apoptosis Induction (Hypothetical link for illustration purposes)
Q & A
Basic: What are the standard synthetic routes for preparing 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid?
Answer:
The compound is typically synthesized via acylative coupling between thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives and pyrrolidine-containing amines. A validated protocol involves:
- Step 1: Activation of the carboxylic acid using 1,1’-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to form an imidazolide intermediate. This step exploits the electron-withdrawing nature of the pyrimidine ring to enhance reactivity .
- Step 2: Reaction with pyrrolidine-2-carboxylic acid under inert conditions (e.g., argon) to yield the amide product.
- Purification: Crystallization from ethanol or methanol achieves >85% purity .
Advanced: How can reaction conditions be optimized to mitigate steric hindrance during pyrrolidine ring functionalization?
Answer:
Steric challenges arise when introducing bulky substituents to the pyrrolidine ring. Strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Coupling Reagents: Use HATU or DMT-MM instead of CDI for sterically hindered amines, as they reduce side reactions.
- Temperature Control: Lower reaction temperatures (0–5°C) minimize decomposition of reactive intermediates .
Basic: What methodologies are used to evaluate the antimicrobial activity of this compound?
Answer:
- In vitro Testing: Follow CLSI guidelines using microdilution assays against standard strains (e.g., S. aureus ATCC 25923) and clinical isolates (e.g., methicillin-resistant S. aureus).
- Minimum Inhibitory Concentration (MIC): Determined via serial dilution in Mueller-Hinton broth, with results reported in µg/mL .
- Control Compounds: Compare to known antibiotics (e.g., ciprofloxacin) to establish relative potency .
Advanced: How can in silico docking studies resolve contradictions between predicted and observed antimicrobial efficacy?
Answer:
Discrepancies often arise due to off-target interactions or bacterial efflux pump activity . A systematic approach includes:
Target Validation: Dock the compound against bacterial targets (e.g., TrmD methyltransferase) using AutoDock Vina to calculate binding affinities .
Membrane Permeability Assays: Use ethidium bromide accumulation tests to assess efflux pump interference.
Metabolomic Profiling: LC-MS/MS identifies metabolites affected by the compound to confirm target engagement .
Basic: What structural features of this compound influence its bioactivity?
Answer:
Key determinants include:
- Thienopyrimidine Core: Essential for intercalation into bacterial DNA or RNA.
- Pyrrolidine Carboxylic Acid: Enhances solubility and enables hydrogen bonding with target enzymes.
- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring improve metabolic stability .
Advanced: How does modifying the pyrrolidine ring’s stereochemistry impact binding to bacterial targets?
Answer:
- Stereoselective Synthesis: Prepare L- and D-pyrrolidine enantiomers via chiral auxiliaries or asymmetric catalysis.
- Docking Analysis: Enantiomers show differential binding to TrmD’s active site (e.g., L-form achieves ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for D-form).
- Biological Validation: MIC values for L-enantiomers are 2–4-fold lower than D-forms against E. coli .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR: ¹H/¹³C NMR (DMSO-d₆) verifies pyrrolidine ring conformation (δ 3.5–4.0 ppm for N-CH₂) and thienopyrimidine aromaticity (δ 7.8–8.5 ppm) .
- HPLC-MS: Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity (>95%) and molecular ion ([M+H]⁺) .
Advanced: How can metabolic instability of the pyrrolidine moiety be addressed in drug design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
